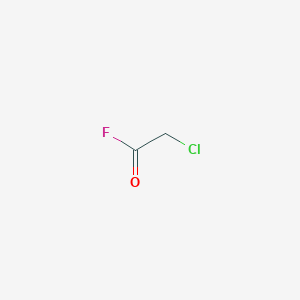

chloroacetyl fluoride

Description

Historical Context of Halogenated Acyl Fluoride (B91410) Studies

The field of organofluorine chemistry, which encompasses the study of compounds with carbon-fluorine bonds, has its origins in the 19th century. nih.govcas.cn One of the earliest key developments was the first synthesis of an organofluorine compound via halogen exchange, reported in 1862. nih.gov Despite these early discoveries, the broader field remained relatively undeveloped until the 1920s due to the challenges associated with handling highly reactive fluorinating agents. nih.gov

The synthesis of acyl halides, including acyl fluorides, is a fundamental process in organic chemistry. wikipedia.org Acyl fluorides, in particular, have garnered attention because they exhibit a favorable balance between stability and reactivity when compared to other acyl halides like acyl chlorides. cas.cn Historically, the preparation of acyl fluorides involved methods such as the reaction of carboxylic acids with reagents like sulfur tetrafluoride or the conversion of acyl chlorides using hydrogen fluoride (HF). wikipedia.org Over time, the synthetic toolbox has expanded significantly to include a wide variety of fluorinating agents for deoxyfluorination and halogen-exchange reactions, offering milder conditions and greater functional group tolerance. cas.cnresearchgate.net This evolution has paved the way for more detailed studies into the properties and reactivity of specific halogenated acyl fluorides, such as chloroacetyl fluoride.

Significance of Chloroacetyl Fluoride within Organofluorine Chemistry Research

The significance of chloroacetyl fluoride in organofluorine chemistry stems from its bifunctional nature, which provides two distinct reactive centers within one molecule. smolecule.com The acyl fluoride group (–COF) is a highly reactive functional group that can be used as a source for acylation in the synthesis of esters and amides. smolecule.comcas.cn It is more stable than other acyl halides but more reactive than corresponding esters, making it a valuable intermediate. cas.cn The chloroacetyl group (ClCH₂C(=O)–) offers an additional site for nucleophilic substitution reactions.

This dual reactivity makes chloroacetyl fluoride a useful intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.comcymitquimica.com Furthermore, its ability to introduce fluorine into molecules is critical in material science for developing fluorinated polymers and other materials that may exhibit enhanced chemical resistance and thermal stability. smolecule.com Research into chloroacetyl fluoride helps to explore new synthetic pathways and understand the fundamental reactivity of organofluorine compounds. smolecule.comacs.org

The physical and chemical properties of chloroacetyl fluoride are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₂ClFO | chemsynthesis.com |

| Molecular Weight | 96.488 g/mol | chemsynthesis.com |

| Boiling Point | 109 ºC | chemsynthesis.com |

| Density | 1.277 g/mL | chemsynthesis.com |

Current Research Landscape and Future Directions for Chloroacetyl Fluoride Inquiry

The current research landscape for chloroacetyl fluoride is focused on exploring its fundamental reactivity, particularly in the context of superacid chemistry and the generation of highly reactive intermediates. acs.org A significant area of investigation involves the reaction of haloacetyl fluorides with strong Lewis acids. acs.org For instance, recent studies have detailed the reactions of chloroacetyl fluoride with Lewis acids like arsenic pentafluoride (AsF₅) and antimony pentafluoride (SbF₅) in an aprotic solvent, sulfuryl chloride fluoride (SO₂ClF), at low temperatures. acs.org

These studies aim to synthesize and stabilize highly reactive haloacetylium ions, which are of special interest for investigating the influence of halogen substitution on their solid-state structures and stability. acs.org Depending on the stoichiometry, these reactions yield either O-coordinated adducts or the respective haloacetylium salts, which can be isolated as solids and characterized using low-temperature vibrational spectroscopy and single-crystal X-ray diffraction. acs.org

The table below summarizes the outcomes of reacting chloroacetyl fluoride and related compounds with various Lewis acids.

| Reactant | Lewis Acid | Solvent | Result | Reference |

|---|---|---|---|---|

| Chloroacetyl fluoride (ClAcF) | AsF₅ | SO₂ClF | O-coordinated adduct formed | acs.org |

| Chloroacetyl fluoride (ClAcF) | SbF₅ | SO₂ClF | O-coordinated adduct formed | acs.org |

| Chloroacetyl fluoride (ClAcF) | BF₃, GeF₄, PF₅ | SO₂ClF | No reaction observed | acs.org |

| Dichloroacetyl fluoride (Cl₂AcF) | SbF₅ | SO₂ClF | O-coordinated adduct formed | acs.org |

| Fluoroacetyl fluoride (FAcF) | AsF₅ / SbF₅ | SO₂ClF | O-coordinated adducts formed | acs.org |

Future research directions for chloroacetyl fluoride are likely to build upon these foundational studies. Inquiry may focus on expanding the range of its synthetic applications, potentially as a precursor for novel pharmaceuticals or advanced materials. smolecule.com Further investigation into its reactivity with different catalytic systems could unlock new, more efficient synthetic methodologies. researchgate.net Exploring its role in the development of fluorinated polymers and materials with tailored properties also remains a promising avenue for future work. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClFO/c3-1-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUAOYZMFRWOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10416017 | |

| Record name | 2-chloroacetyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-14-8 | |

| Record name | 2-chloroacetyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies of Chloroacetyl Fluoride

Advanced Synthetic Routes to Chloroacetyl Fluoride (B91410)

The synthesis of chloroacetyl fluoride can be achieved through various methods, with halogen exchange reactions being a prominent approach. Additionally, its behavior and synthesis within superacidic environments have been extensively studied.

Halogen Exchange Reactions for Acyl Fluoride Generation

A common and effective method for the preparation of acyl fluorides is through the halogen exchange of the corresponding acyl chlorides. This transformation can be accomplished using various fluorinating agents. One documented approach involves the reaction of chloroacetyl chloride with a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst to facilitate the reaction. smolecule.comprepchem.com For instance, the synthesis of a related compound, N-chloroacetyl-N-methylcarbamoyl fluoride, is achieved by reacting N-chloroacetyl-N-methylcarbamoyl chloride with anhydrous potassium fluoride and 18-crown-6 (B118740) in dichloromethane (B109758) at room temperature. prepchem.com This method highlights the utility of alkali metal fluorides in promoting halogen exchange.

Another versatile method for generating a wide array of acyl fluorides, including chloroacetyl fluoride, involves the reaction of the corresponding acyl chloride with benzoyl fluoride. orgsyn.org This procedure is noted for its high yields, typically in the range of 80–90%. orgsyn.org

Table 1: Synthesis of Acyl Fluorides via Halogen Exchange

| Starting Material | Reagents | Product | Yield | Reference |

| N-Chloroacetyl-N-methylcarbamoyl chloride | Anhydrous potassium fluoride, 18-crown-6, dichloromethane | N-chloroacetyl-N-methylcarbamoyl fluoride | 100% | prepchem.com |

| Benzoyl chloride | Anhydrous hydrogen fluoride | Benzoyl fluoride | High | orgsyn.org |

| Chloroacetyl chloride | Benzoyl fluoride | Chloroacetyl fluoride | ~80-90% | orgsyn.org |

Superacid-Mediated Synthesis Approaches and Conditions

The chemistry of haloacetyl fluorides in superacidic media, such as a mixture of hydrogen fluoride (HF) and a strong Lewis acid like antimony pentafluoride (SbF₅) or arsenic pentafluoride (AsF₅), has been a subject of significant investigation. researchgate.netuni-muenchen.dersc.orguni-muenchen.de These highly acidic environments can facilitate the formation of protonated species and, in some cases, lead to the synthesis of novel compounds.

The reaction of dichloroacetyl fluoride in a binary superacidic system like HF/MF₅ (where M = As or Sb) is a well-documented example. researchgate.netuni-muenchen.deuni-muenchen.de Typically, the Lewis acid and anhydrous hydrogen fluoride are condensed into a reactor at low temperatures. The mixture is then warmed to form the superacid, after which the haloacetyl fluoride is introduced. uni-muenchen.de The reaction is often carried out at elevated temperatures for a short period before the excess HF is removed under vacuum. uni-muenchen.de

Protonation Chemistry of Chloroacetyl Fluoride

In the presence of superacids, chloroacetyl fluoride and its derivatives undergo protonation, leading to the formation of highly reactive and structurally interesting cationic species.

O-Hemiprotonation in Superacidic Media

When chloroacetyl fluoride and its analogue, dichloroacetyl fluoride, are treated with binary superacidic systems like HF/MF₅ (M = As, Sb), they undergo O-protonation. researchgate.netuni-muenchen.deresearchgate.net Specifically, in these media, O-hemiprotonated species are formed. researchgate.netuni-muenchen.de This involves the protonation of the carbonyl oxygen atom, leading to the formation of salts such as hexafluoridoarsenates and hexafluoridoantimonates. researchgate.netuni-muenchen.deresearchgate.net The formation of these species is a result of the extreme acidity of the medium, which is capable of protonating even weakly basic carbonyl groups.

Isolation and Characterization of Protonated Chloroacetyl Fluoride Species

The protonated species of haloacetyl fluorides generated in superacids can be isolated as colorless solids and have been extensively characterized using a variety of spectroscopic techniques at low temperatures. researchgate.netuni-muenchen.deresearchgate.netuni-muenchen.de These methods include:

Low-Temperature Vibrational Spectroscopy (Infrared and Raman): This technique provides crucial information about the changes in bond vibrations upon protonation. For instance, a significant red shift of the C=O stretching vibration by approximately 175 cm⁻¹ compared to the starting material is observed, confirming the O-monoprotonation of the carbonyl group. uni-muenchen.de

Low-Temperature NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are used to elucidate the structure of the protonated species in solution. researchgate.netuni-muenchen.de

Single-Crystal X-ray Diffraction: This powerful technique allows for the precise determination of the solid-state structure of the isolated salts, providing detailed information on bond lengths and angles. researchgate.netresearchgate.netuni-muenchen.de For example, the crystal structure of [CClH₂C(OH)F][SbF₆] has been determined, revealing it crystallizes in the monoclinic space group P2₁/c with four formula units per unit cell. researchgate.netuni-muenchen.de

Table 2: Characterization Data for Protonated Haloacetyl Fluoride Species

| Compound | Spectroscopic Method | Key Finding | Reference |

| O-monoprotonated chloroacetyl fluoride | Vibrational Spectroscopy | Significant red-shift of C=O stretching vibration (~175 cm⁻¹) | uni-muenchen.de |

| [CClH₂C(OH)F][SbF₆] | Single-Crystal X-ray Diffraction | Monoclinic, P2₁/c space group, Z=4 | researchgate.netuni-muenchen.de |

| O-hemiprotonated dichloroacetyl fluoride salts | Vibrational and NMR Spectroscopy, X-ray Diffraction | Formation of hexafluoridoarsenates and hexafluoridoantimonates | researchgate.netuni-muenchen.de |

Formation of Oxonium Salts from Chloroacetyl Fluoride Precursors

Under certain conditions, the reaction of haloacetyl fluorides in superacids can proceed beyond simple protonation to form oxonium salts. researchgate.netuni-muenchen.dersc.org This occurs when an excess of a strong Lewis acid, such as SbF₅, is used. researchgate.netuni-muenchen.de In the case of dichloroacetyl fluoride, its reaction in the superacidic system XF/SbF₅ (X = H, D) with an excess of SbF₅ leads to the formation of the oxonium salt [CCl₂HCF₂OX₂][SbF₆] after the addition of HF or DF. researchgate.netuni-muenchen.de

The proposed mechanism involves the initial O-monoprotonation of the dichloroacetyl fluoride, which increases the electrophilicity of the carbonyl carbon. rsc.org This is followed by the addition of HF across the carbonyl bond, leading to the formation of an α-fluoroalcohol intermediate, which is then protonated to yield the stable oxonium salt. rsc.orguni-muenchen.de These oxonium salts have also been isolated as colorless solids and characterized by low-temperature vibrational spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction. researchgate.netuni-muenchen.de

Chloroacetyl Fluoride and its Role in Organic Synthesis

Chloroacetyl fluoride (C₂H₂ClFO) is a reactive organic compound characterized by the presence of both a chloroacetyl group and an acyl fluoride. smolecule.comchemsynthesis.com This bifunctionality makes it a valuable reagent and building block in various synthetic transformations. Its high reactivity, stemming from the electronegative fluorine and chlorine atoms, allows for its participation in chloroacetylation reactions and as a precursor for introducing the versatile chloroacetyl moiety, which can serve as a protecting group. smolecule.comacs.org

Chloroacetylation Reactions and Functionalization Strategies

Chloroacetylation is a chemical process involving the introduction of the chloroacetyl group (ClCH₂CO-) onto a substrate. Chloroacetyl fluoride, as a reactive acyl fluoride, is an effective agent for this purpose, analogous to the more commonly used chloroacetyl chloride. niscpr.res.inwikipedia.org The reaction typically proceeds via electrophilic acylation, particularly in Friedel-Crafts reactions with aromatic compounds, or through nucleophilic acyl substitution with alcohols, amines, and other nucleophiles.

Friedel-Crafts Chloroacetylation:

Aromatic and heteroaromatic compounds can be chloroacetylated using chloroacetyl fluoride in the presence of a Lewis acid catalyst. This reaction is a direct method for synthesizing aryl and heteroaryl chloromethyl ketones, which are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. niscpr.res.inresearchgate.net While much of the literature details the use of chloroacetyl chloride, the principles are directly applicable to the more reactive chloroacetyl fluoride. The choice of catalyst and reaction conditions can be tailored to the reactivity of the aromatic substrate.

Table 1: Representative Friedel-Crafts Chloroacetylation Reactions Note: This table is illustrative of the general reaction type. Chloroacetyl chloride is often cited, but chloroacetyl fluoride can be used as a highly reactive alternative.

| Substrate | Catalyst | Product | Reference |

| Anisole | FeCl₃-Montmorillonite K10 | 2-Chloro-1-(4-methoxyphenyl)ethan-1-one | niscpr.res.in |

| Mesitylene | FeCl₃-Montmorillonite K10 | 2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-one | niscpr.res.in |

| Benzene | Aluminum chloride (AlCl₃) | 2-Chloro-1-phenylethanone | wikipedia.org |

| 2-Aminothiophenol | None (leads to cyclization) | Benzo[b] Current time information in Bangalore, IN.uu.nlthiazin-3(4H)-one derivatives | researchgate.net |

Functionalization via Nucleophilic Substitution:

The high reactivity of the acyl fluoride group in chloroacetyl fluoride makes it susceptible to attack by various nucleophiles. smolecule.com Reactions with amines, alcohols, and thiols lead to the formation of N-chloroacetyl amides, O-chloroacetyl esters, and S-chloroacetyl thioesters, respectively. These products are not merely functionalized molecules but also serve as key intermediates for further synthetic manipulations, such as the construction of heterocyclic systems. researchgate.netdoi.org For instance, the reaction of β-enamino compounds with chloroacetyl chloride (and by extension, the fluoride) can lead to either N- or C-chloroacetylated products, which are precursors to various heterocycles. doi.org

Synthesis of Novel Chloroacetyl Fluoride Derivatives

The inherent reactivity of chloroacetyl fluoride allows it to serve as a starting material for the synthesis of more complex molecules and novel derivatives. These reactions can involve transformations at the acyl fluoride, the α-carbon, or the chlorine atom.

Reactions in Superacidic Media:

Research into the behavior of chloroacetyl fluoride in superacidic media (e.g., HF/SbF₅) has revealed the formation of unique cationic species. In these environments, chloroacetyl fluoride can be protonated or form stable adducts with strong Lewis acids like antimony pentafluoride (SbF₅). acs.orguni-muenchen.deresearchgate.net For example, reactions with AsF₅ and SbF₅ in SO₂ClF yield stable O-coordinated adducts. acs.org Further reaction in an excess of a strong Lewis acid can lead to the formation of the highly reactive chloroacetylium ion, [ClCH₂CO]⁺, which has been isolated as a salt, [CClH₂CO][Sb₂F₁₁]. acs.org These studies provide fundamental insights into the structure and reactivity of acyl fluorides and their corresponding cations.

Halogen Exchange and Derivatization:

The fluoride of chloroacetyl fluoride can be displaced by other nucleophiles to create new acyl derivatives. A clear example is the synthesis of N-chloroacetyl-N-methylcarbamoyl fluoride, which is prepared via a halogen exchange reaction between N-chloroacetyl-N-methylcarbamoyl chloride and an anhydrous fluoride source like potassium fluoride, catalyzed by a phase-transfer catalyst such as 18-crown-6. prepchem.com

Table 3: Examples of Synthesized Chloroacetyl Fluoride Derivatives

| Starting Material(s) | Reagent(s) | Derivative Product | Significance | Reference |

| Chloroacetyl fluoride | Antimony pentafluoride (SbF₅) | [ClCH₂C(O)F-SbF₅] (adduct) | Isolation and characterization of a stable Lewis acid adduct. | acs.org |

| Chloroacetyl fluoride | Antimony pentafluoride (excess) | [CClH₂CO]⁺[Sb₂F₁₁]⁻ (chloroacetylium salt) | Generation and stabilization of a highly reactive haloacetylium ion. | acs.org |

| N-Chloroacetyl-N-methylcarbamoyl chloride | Potassium fluoride, 18-crown-6 | N-chloroacetyl-N-methylcarbamoyl fluoride | Demonstrates halogen exchange to create a novel acyl fluoride derivative. | prepchem.com |

| 4-hydroxypyrrolidine-2-carboxylic acid | Fluorinating agent, then Chloroacetylating agent | N-chloroacetyl-4-fluoropyrrolidine-2-carbonyl fluoride | Incorporation of the chloroacetyl fluoride motif into a complex heterocyclic building block. | google.com |

Spectroscopic and Structural Characterization of Chloroacetyl Fluoride

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been instrumental in understanding the conformational landscape and vibrational modes of chloroacetyl fluoride (B91410). The molecule exists as a mixture of two conformers: a more stable trans form, where the chlorine and fluorine atoms are oriented trans to one another, and a higher-energy gauche form. aip.org The presence of these two conformers is evident from the observation of spectral bands that disappear upon solidification, indicating that only one conformer persists in the crystalline state. aip.orgaip.org

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy of chloroacetyl fluoride has been conducted in gaseous, liquid, solid, and matrix-isolated states. aip.orgaip.orgresearchgate.netedpsciences.org The spectra reveal the presence of two conformers in the gas and liquid phases, with the trans conformer being the more stable form. aip.orgaip.org In the solid state, only the trans conformer is present. aip.orgaip.org

Key findings from IR analysis include:

The fundamental asymmetric torsional frequency for the trans conformer is observed at 86.5 cm⁻¹, while the gauche conformer's torsional frequency is at 48.8 cm⁻¹ in the far-infrared spectrum of the gaseous state. aip.org

Studies of chloroacetyl fluoride in argon and nitrogen matrices at 14 K have provided detailed information on the vibrational modes of both the anti (trans) and gauche conformers. edpsciences.org Annealing the matrices to 30-34 K resulted in the near disappearance of the higher-energy gauche conformer. edpsciences.org

The enthalpy difference (ΔH⁰) between the gauche and anti conformers has been determined to be 6.5 ± 0.4 kJ mol⁻¹. edpsciences.org

The following table summarizes some of the key assigned vibrational frequencies for the trans and gauche conformers of chloroacetyl fluoride from infrared spectroscopy.

| Vibrational Mode | trans Conformer (cm⁻¹) | gauche Conformer (cm⁻¹) |

| Asymmetric Torsion | 86.5 | 48.8 |

| C=O Stretch | ~1870 | ~1870 |

| C-F Stretch | ~1100 | ~1100 |

| C-Cl Stretch | ~750 | ~750 |

Note: The exact frequencies can vary slightly depending on the phase (gas, liquid, solid, matrix) and the specific experimental conditions.

Raman Spectroscopic Analysis

Raman spectroscopy has been employed to study chloroacetyl fluoride in the gaseous, liquid, and solid states, complementing the data obtained from IR spectroscopy. aip.orgaip.orgedpsciences.org Similar to the IR data, the Raman spectra confirm the existence of a conformational equilibrium between the trans and gauche isomers in the fluid phases, with the trans form being energetically favored. aip.orgaip.org

Significant findings from Raman studies include:

Variable temperature studies of the Raman spectra have been used to determine the conformational energy difference between the two isomers. aip.org

In the liquid phase, several Raman lines are observed that disappear upon crystallization, providing further evidence for the presence of two conformers. aip.org

A complete vibrational assignment has been proposed based on the Raman spectra of the gaseous, liquid, and solid states, in conjunction with IR data. aip.org

The table below presents a selection of the fundamental vibrational frequencies for the conformers of chloroacetyl fluoride as observed in Raman spectra.

| Vibrational Mode | trans Conformer (cm⁻¹) | gauche Conformer (cm⁻¹) |

| Asymmetric Torsion | 86.5 | 48.8 |

| C=O Stretch | ~1870 | ~1870 |

| C-F Stretch | ~1100 | ~1100 |

| C-Cl Stretch | ~750 | ~750 |

Note: The exact frequencies can vary slightly depending on the phase (gas, liquid, solid) and the specific experimental conditions.

Anharmonic Vibrational Frequency Predictions and Assignments

While experimental vibrational spectroscopy provides fundamental frequencies, computational methods are often employed to predict anharmonic frequencies, which can offer a more accurate comparison with experimental data. nih.govq-chem.com These calculations, often using methods like vibrational self-consistent-field (VSCF) and second-order perturbation theory (VPT2), account for the anharmonicity of the potential energy surface. nih.govq-chem.comnasa.gov

For chloroacetyl fluoride, ab initio Hartree-Fock gradient calculations using 3-21G* and 6-31G* basis sets have been used to calculate vibrational frequencies and determine equilibrium geometries for both the trans and gauche rotamers. aip.org These theoretical predictions aid in the complete assignment of the vibrational fundamentals observed in the IR and Raman spectra. aip.org The calculated frequencies are generally in good agreement with the experimental values, supporting the proposed assignments. aip.orgaip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable insights into the electronic environment of the nuclei within a molecule. For chloroacetyl fluoride, ¹H, ¹³C, and ¹⁹F NMR studies have been conducted.

Proton (¹H) and Carbon-13 (¹³C) NMR Studies

¹H and ¹³C NMR spectroscopy are standard techniques for characterizing organic molecules. In the context of chloroacetyl fluoride, these methods provide information about the hydrogen and carbon atoms in the chloroacetyl group. uni-muenchen.de The chemical shifts and coupling constants are sensitive to the molecular structure and the presence of the adjacent electronegative halogen atoms.

Interpreting ¹³C NMR spectra of fluorinated compounds can be challenging due to the large ¹³C-¹⁹F coupling constants, which can be up to 250 Hz or more. acdlabs.com This can lead to overlapping multiplets in the spectrum. acdlabs.com Specialized techniques, such as broadband decoupling from both ¹H and ¹⁹F, can simplify the spectra, but these are not always routine. acdlabs.com

The following table provides representative, though not exhaustive, chemical shift ranges for similar chloroacetyl and fluorinated moieties, as direct data for chloroacetyl fluoride is sparse in the provided search results.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | -CH₂Cl | 4.0 - 4.5 |

| ¹³C | -CH₂Cl | 40 - 50 |

| ¹³C | -C(O)F | 155 - 165 |

Note: These are general ranges and can be influenced by the solvent and other molecular features.

Fluorine-19 (¹⁹F) NMR and Spin-Rotation Coupling Constant Analysis

¹⁹F NMR is a particularly powerful tool for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity. wikipedia.orgbiophysics.org The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, providing excellent signal dispersion. wikipedia.org

For chloroacetyl fluoride, ¹⁹F NMR spectroscopy is crucial for characterizing the fluorine environment. The chemical shift of the fluorine atom is influenced by the adjacent carbonyl group and the chlorine atom on the α-carbon.

Spin-spin coupling between the fluorine nucleus and the protons of the methylene (B1212753) group (²JHF) provides structural information. These coupling constants are typically transmitted through chemical bonds. huji.ac.il Furthermore, long-range couplings can sometimes be observed. wikipedia.org

In a study of (2S,4S)-N-Chloroacetyl-4-fluoropyrrolidine-2-carbonyl fluoride, the ¹⁹F NMR spectrum showed a signal for the COF group at 28.58 ppm. acs.org While this is a different molecule, it provides an indication of the chemical shift region for an acyl fluoride.

Analysis of spin-rotation coupling constants can provide further details about the electronic structure and magnetic environment of the nucleus, but specific data for chloroacetyl fluoride was not available in the provided search results.

Equilibrium Studies of Protonated Chloroacetyl Fluoride Species via NMR

In superacidic environments, such as those created by binary systems like hydrogen fluoride/antimony pentafluoride (HF/SbF₅), chloroacetyl fluoride undergoes protonation. rsc.orgrsc.org Investigations into the properties of haloacetyl fluorides in these media have shown that while acetyl fluoride forms stable acetylium salts, the substitution of hydrogen with electron-withdrawing groups, as in chloroacetyl fluoride, leads to the formation of O-protonated species. rsc.orgrsc.org

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study these protonated forms. researchgate.net The experiments confirm the existence of an equilibrium between the neutral chloroacetyl fluoride and its O-monoprotonated species in solution. researchgate.netuni-muenchen.de These studies are crucial for understanding the reactivity of the carbonyl group when subjected to highly acidic conditions, revealing a shift in equilibrium towards the protonated form, which can be stabilized and isolated as salts for further characterization. rsc.orgresearchgate.net

Single-Crystal X-ray Diffraction Analysis of Chloroacetyl Fluoride Derivatives

The precise molecular structures of derivatives of chloroacetyl fluoride have been elucidated using single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and crystal packing. The reaction of chloroacetyl fluoride with strong Lewis acids in superacidic media yields stable crystalline salts that are suitable for such analysis. researchgate.netacs.org

For instance, the O-monoprotonated species has been isolated as the hexafluoridoantimonate salt, [CClH₂C(OH)F][SbF₆]. researchgate.net Another derivative, the chloroacetylium ion, has been characterized as [CClH₂CO][Sb₂F₁₁]. acs.org The crystallographic data for these derivatives provide insight into the structural changes that occur upon protonation or ion formation. A significant shortening of the carbon-oxygen bond is observed in the chloroacetylium ion compared to the parent molecule, indicating a transition towards a C≡O triple bond character. acs.org Conversely, the carbon-carbon bond is shortened, and the carbon-chlorine bond is slightly reduced. acs.org

| Compound | Formula | Crystal System | Space Group | Formula Units (Z) | Reference |

|---|---|---|---|---|---|

| O-monoprotonated chloroacetyl fluoride hexafluoridoantimonate | [CClH₂C(OH)F][SbF₆] | Monoclinic | P2₁/c | 4 | researchgate.net |

| Chloroacetylium undecafluorodiantimonate | [CClH₂CO][Sb₂F₁₁] | Monoclinic | P2₁ | 2 | acs.org |

| Bond | [CClH₂CO]⁺ (Å) | Chloroacetyl Fluoride (Å) | Reference |

|---|---|---|---|

| C–O | 1.105(9) | 1.183 | acs.org |

| C–C | 1.44(1) | 1.506 | acs.org |

| C–Cl | 1.746(9) | 1.763 | acs.org |

Conformational Analysis and Rotational Isomerism of Chloroacetyl Fluoride

Chloroacetyl fluoride exhibits rotational isomerism, existing as a mixture of different conformers in fluid phases. aip.orgresearchgate.net Spectroscopic studies, including far-infrared and Raman spectroscopy, have identified two distinct conformers: a trans form and a gauche form. aip.orgedpsciences.org The trans conformer, where the chlorine and fluorine atoms are oriented trans to one another, is the more stable, lower-energy form. aip.org The higher-energy conformer has a gauche structure, with a Cl-C-C=O dihedral angle of approximately 122°. aip.org

In the gaseous and liquid states, chloroacetyl fluoride exists as an equilibrium between the trans and gauche rotamers. aip.orgresearchgate.net However, upon crystallization into the solid phase, the equilibrium shifts completely, and only the more stable trans conformer is present. aip.orgresearchgate.net This phenomenon is confirmed by infrared matrix isolation studies, where annealing of the matrix causes the signals corresponding to the gauche conformer to nearly disappear. edpsciences.org

The energy barriers for internal rotation about the C-C single bond in chloroacetyl fluoride have been determined from the analysis of its far-infrared spectrum. aip.org These barriers quantify the energy required for the interconversion between the different conformers. The potential function governing this internal rotation was calculated from the observed asymmetric torsional frequencies of the trans and gauche forms. aip.org

The determined barriers provide a detailed picture of the conformational energy landscape of the molecule.

| Transition | Energy Barrier (cm⁻¹) | Reference |

|---|---|---|

| Trans to Gauche | 796 | aip.org |

| Gauche to Gauche | 245 | aip.org |

| Gauche to Trans | 271 | aip.org |

The energy difference between the stable trans and the higher-energy gauche conformers of chloroacetyl fluoride has been quantified in different physical states through variable-temperature Raman and infrared spectroscopy. aip.orgedpsciences.org These studies show that the trans conformer is consistently the more stable form. The magnitude of the energy difference, however, varies slightly with the phase of the substance.

In the gaseous phase, the enthalpy difference was determined from Raman spectral studies to be 445 ± 80 cm⁻¹ (1.27 ± 0.2 kcal/mol). aip.org For the liquid phase, the energy difference is slightly larger, measured at 534 ± 68 cm⁻¹ (1.53 ± 0.2 kcal/mol). aip.org An independent study using infrared matrix isolation reported an enthalpy difference (ΔH⁰ gauche - anti) of 6.5 ± 0.4 kJ mol⁻¹, which corresponds to approximately 543 cm⁻¹, with the anti (trans) conformer being more stable. edpsciences.org The value derived from the asymmetric torsional potential function is 525 ± 24 cm⁻¹ (1.50 ± 0.07 kcal/mol). aip.org

| Phase/Method | Energy Difference (cm⁻¹) | Energy Difference (kcal/mol or kJ/mol) | Reference |

|---|---|---|---|

| Gas (Raman) | 445 ± 80 | 1.27 ± 0.2 kcal/mol | aip.org |

| Liquid (Raman) | 534 ± 68 | 1.53 ± 0.2 kcal/mol | aip.org |

| Vapor (IR Matrix) | ~543 | 6.5 ± 0.4 kJ/mol | edpsciences.org |

| Calculated (Potential Function) | 525 ± 24 | 1.50 ± 0.07 kcal/mol | aip.org |

Reaction Mechanisms and Kinetics of Chloroacetyl Fluoride

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives like chloroacetyl fluoride (B91410). masterorganicchemistry.comkhanacademy.orglibretexts.org This process involves the replacement of a leaving group on an acyl carbon by a nucleophile. masterorganicchemistry.comlibretexts.org These reactions typically proceed through a two-step addition-elimination mechanism, which involves the formation of a tetrahedral intermediate. masterorganicchemistry.com

Solvolysis Reaction Pathways and Kinetic Analysis (SN1, SN2, and SN3 Spectra)

The solvolysis of acyl halides, including chloroacetyl fluoride, is a reaction where the solvent acts as the nucleophile. These reactions often exhibit pseudo-first-order kinetics and can proceed through a spectrum of mechanisms, including unimolecular (SN1), bimolecular (SN2), and termolecular (SN3) pathways. nih.govsemanticscholar.org The specific pathway is highly dependent on the substrate, the solvent's ionizing power, and its nucleophilicity. nih.govnih.govmdpi.com

A unified framework for these reactions describes two primary reaction channels: an SN1-SN2 spectrum and an SN2-SN3 spectrum. nih.govsemanticscholar.orgresearchgate.net

SN1 (Substitution Nucleophilic Unimolecular): At the SN1 extreme, the reaction proceeds through a discrete cationic intermediate. nih.govsemanticscholar.org This pathway is favored in highly ionizing solvents and with substrates that can form stable carbocations. nih.govmdpi.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.com

SN2 (Substitution Nucleophilic Bimolecular): This is a concerted process where the nucleophile attacks as the leaving group departs. nih.govsemanticscholar.org The reaction rate depends on the concentration of both the substrate and the nucleophile. youtube.com Computational studies on related acyl chlorides suggest that some reactions presumed to follow an addition-elimination pathway might proceed via a concerted SN2-like mechanism without a stable tetrahedral intermediate. nih.gov

SN3 (Substitution Nucleophilic Termolecular): In this mechanism, one solvent molecule acts as the attacking nucleophile while a second solvent molecule functions as a general base catalyst, assisting in the deprotonation of the nucleophile as it attacks the substrate. nih.govsemanticscholar.orgresearchgate.net This termolecular process is often observed in the solvolysis of chloroformates and certain acyl chlorides in aqueous organic mixtures. nih.govresearchgate.net

For compounds like chloroacetyl chloride, the solvolysis in many solvents occurs via an addition-elimination pathway where the addition step is rate-determining. dntb.gov.ua The specific mechanism for chloroacetyl fluoride will similarly be influenced by the solvent system. For instance, studies on related fluoroformates show that the mechanism can shift from a general base-catalyzed pathway (SN3-like) to a cationic pathway (SN1-like) depending on the substrate structure and solvent properties. nih.gov

Table 1: Mechanistic Spectrum in Acyl Halide Solvolysis

| Mechanism | Molecularity | Key Feature | Favored by |

|---|---|---|---|

| SN1 | Unimolecular | Formation of a carbocation intermediate. | Highly ionizing solvents, stable carbocation formation. |

| SN2 | Bimolecular | Concerted attack of nucleophile and departure of leaving group. | Aprotic solvents, strong nucleophiles. |

| SN3 | Termolecular | A second solvent molecule acts as a general base catalyst. | Protic solvents (e.g., water, alcohols), weak nucleophiles. |

Role of Solvent Molecules as Nucleophiles and General Base Catalysts

In solvolysis reactions, solvent molecules play a dual role. nih.govsemanticscholar.org Firstly, a solvent molecule can act as the nucleophile , directly attacking the electrophilic carbonyl carbon of the chloroacetyl fluoride. nih.govsemanticscholar.org This is the fundamental step in initiating the substitution process.

Secondly, in many cases, a second solvent molecule can act as a general base catalyst . nih.govsemanticscholar.orgresearchgate.net This catalytic role involves the solvent molecule accepting a proton from the attacking nucleophilic solvent molecule in the transition state. semanticscholar.org This deprotonation makes the attacking nucleophile more potent and stabilizes the transition state, thereby accelerating the reaction. Evidence for this mechanism is often supported by kinetic solvent isotope effects (KSIE), where a KSIE value greater than 2.0 is indicative of general base catalysis, as seen in the solvolysis of many fluoroformates and chloroformates. nih.gov This SN3-type mechanism is a key feature in the solvolysis of many acid derivatives in hydroxylic solvents. nih.govsemanticscholar.orgresearchgate.net

Electrophilic Activation and Addition Reactions

Enhanced Carbonyl Electrophilicity upon Protonation

The carbonyl carbon of chloroacetyl fluoride is inherently electrophilic due to the electron-withdrawing nature of the oxygen, fluorine, and chloromethyl groups. This electrophilicity can be significantly enhanced through protonation. In the presence of a superacid like an HF/SbF5 mixture, the carbonyl oxygen can be protonated. rsc.orgrsc.orguni-muenchen.de

This protonation places a formal positive charge on the oxygen, which is then delocalized onto the carbonyl carbon through resonance. This process dramatically increases the partial positive charge on the carbonyl carbon, making it much more susceptible to attack by even weak nucleophiles. rsc.orgrsc.org Studies have shown that while some acyl fluorides form stable acetylium salts, those with electron-withdrawing groups, like chloroacetyl fluoride, tend to form protonated acyl fluorides in superacidic conditions. rsc.orgrsc.org

Hydrogen Fluoride Addition Mechanisms to the Carbonyl Bond

Once the carbonyl group is activated by protonation, it can undergo addition reactions. In a superacidic medium like HF/SbF5, hydrogen fluoride (HF) can add across the activated carbonyl double bond. rsc.orgrsc.orguni-muenchen.de The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. rsc.orgrsc.org Subsequently, a fluoride ion (F⁻), acting as a nucleophile, attacks the highly electrophilic carbon.

This addition results in the formation of an oxonium species. rsc.orgrsc.orguni-muenchen.de For instance, investigations into dichloroacetyl fluoride in HF/SbF₅ have demonstrated that an equilibrium exists between the protonated acyl fluoride and the HF-adduct, an oxonium salt ([CCl₂HCF₂OH₂]⁺). rsc.orguni-muenchen.de This indicates that the HF addition is a direct consequence of the enhanced electrophilicity following protonation. rsc.orgrsc.org

Atmospheric and Environmental Reaction Mechanisms Involving Chloroacetyl Fluoride

The primary degradation pathway for many volatile organic compounds (VOCs) in the troposphere is through reaction with hydroxyl (OH) radicals. copernicus.org Chloroacetyl fluoride, if released into the atmosphere, would be subject to such oxidative processes. Computational studies on the atmospheric oxidation of related fluorinated compounds, such as 2-fluoropropene (B75672), show that their degradation can lead to the formation of chloroacetyl fluoride as a stable end product. researchgate.netrsc.org

Cl-Atom Initiated Degradation Pathways Yielding Chloroacetyl Fluoride

Computational studies have elucidated the atmospheric oxidation pathways of certain fluorinated olefins initiated by chlorine atoms. One such study focused on the degradation of 2-fluoropropene (CH3CF=CH2). The reaction with chlorine atoms can proceed via two main pathways: H-atom abstraction and Cl-atom addition to the double bond.

The addition of a chlorine atom to the α- or β-carbon of 2-fluoropropene is found to be the kinetically dominant pathway. Following the initial Cl-atom addition, the resulting chloro-fluoro-propyl radical undergoes a series of reactions in the presence of atmospheric oxidants like O2 and nitric oxide (NO). These subsequent reactions lead to the fragmentation of the carbon backbone and the formation of several smaller, stable molecules.

Computational investigations have shown that the aerial degradation of the Cl-atom addition product radicals is a key process. From these degradation pathways, chloroacetyl fluoride emerges as one of the stable end products. nih.govnih.govnih.gov The mechanism involves a complex sequence of radical reactions, including oxygen addition, peroxy radical formation, and subsequent reactions that cleave the carbon-carbon bonds of the initial adduct.

Formation of Chloroacetyl Fluoride as a Stable End Product in Tropospheric Degradation

Chloroacetyl fluoride is identified as a stable end product in the tropospheric degradation of 2-fluoropropene initiated by chlorine atoms. nih.govnih.gov This stability implies that once formed, chloroacetyl fluoride is less likely to undergo further rapid degradation under typical tropospheric conditions.

The following table summarizes the key findings from the computational study on the degradation of 2-fluoropropene.

| Precursor Compound | Initiating Radical | Key Intermediate Pathway | Stable End Products |

| 2-Fluoropropene | Cl-atom | Addition to the C=C double bond | Chloroacetyl fluoride, Carbonic chloride fluoride, Formaldehyde (B43269) |

Enzymatic Reactivity and Substrate Selectivity with Halogenated Acyl Compounds

The high strength of the carbon-fluorine (C-F) bond presents a significant challenge for enzymatic cleavage. However, certain enzymes have evolved to selectively recognize and cleave this bond in halogenated acyl compounds, a process crucial for the detoxification of fluorinated metabolites.

Mechanisms of C-F Bond Cleavage in Fluoroacetyl Analogues

The enzymatic cleavage of the C-F bond in fluoroacetyl analogues is best exemplified by the action of fluoroacetate (B1212596) dehalogenases and the fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya. nih.govpnas.orgacs.orgrsc.orgresearchgate.net

Fluoroacetate dehalogenases catalyze the hydrolytic cleavage of the C-F bond in fluoroacetate to produce glycolate (B3277807) and a fluoride ion. pnas.orgresearchgate.net The proposed mechanism for these enzymes involves a two-step SN2-like reaction. An aspartate residue in the active site acts as a nucleophile, attacking the α-carbon and displacing the fluoride ion. This forms a covalent ester intermediate, which is subsequently hydrolyzed by a water molecule to release glycolate and regenerate the enzyme. researchgate.net

In the case of the fluoroacetyl-CoA thioesterase (FlK), the enzyme exhibits remarkable specificity for fluoroacetyl-CoA over the structurally similar acetyl-CoA. nih.govacs.org The catalytic mechanism involves a catalytic triad (B1167595) composed of Threonine-42, Histidine-76, and a water molecule. nih.gov His-76 acts as a general base to deprotonate Thr-42, which then performs a nucleophilic attack on the carbonyl carbon of fluoroacetyl-CoA, leading to the formation of a fluoroacetyl-enzyme intermediate. nih.gov

A key feature of the FlK-catalyzed reaction is the proposed Cα-deprotonation of the acyl-enzyme intermediate. nih.govacs.orgpnas.org This deprotonation is facilitated by the electron-withdrawing fluorine atom, which increases the acidity of the α-protons. The subsequent elimination of the fluoride ion is proposed to proceed through the formation of a ketene (B1206846) intermediate, which is then rapidly hydrated to release fluoroacetate. nih.govpnas.org

| Enzyme Family | Substrate Example | Key Catalytic Residue(s) | Proposed Intermediate |

| Fluoroacetate Dehalogenase | Fluoroacetate | Aspartate | Covalent ester intermediate |

| Fluoroacetyl-CoA Thioesterase (FlK) | Fluoroacetyl-CoA | Thr-42, His-76 | Acyl-enzyme, Ketene intermediate |

Catalytic Mechanisms for Fluorine Discrimination in Thioester Hydrolysis

The fluoroacetyl-CoA thioesterase (FlK) displays an extraordinary level of discrimination between fluoroacetyl-CoA and acetyl-CoA, with a reported 106-fold preference for the fluorinated substrate. nih.govacs.orgpnas.org This high selectivity is achieved through a combination of molecular recognition and catalytic efficiency. nih.govacs.orgpnas.org

The discrimination arises in part from differences in the rate-limiting step of the hydrolysis for the two substrates. acs.org For fluoroacetyl-CoA, the rate-limiting step is the formation of the acyl-enzyme intermediate, whereas for acetyl-CoA, it is the breakdown of this intermediate. acs.org The acceleration of the deacylation step for the fluorinated substrate is attributed to the unique Cα-deprotonation mechanism, which is not favorable for the non-fluorinated acetyl-enzyme intermediate. nih.govacs.orgpnas.org

Structural studies have revealed that the active site of FlK is specifically adapted to recognize the fluorine atom. nih.govnih.gov An arginine residue (Arg-120) is positioned to interact with the fluorine of the substrate, ensuring its correct orientation within the active site for catalysis. nih.gov Furthermore, a "lid" structure, absent in other similar thioesterases, creates a hydrophobic binding pocket that entropically favors the binding of the fluorinated substrate. nih.govacs.org A phenylalanine residue (Phe-36) within this lid acts as a "gate," controlling water access to the active site, a factor that is critical for fluorine specificity. acs.org

The combination of these factors—a catalytic mechanism that is specifically accelerated by the presence of fluorine and an active site architecture tailored for fluorine recognition—underpins the remarkable substrate selectivity of FlK. nih.govnih.govacs.orgpnas.org

| Enzyme | Discriminated Substrates | Fold Selectivity | Key Structural Features for Discrimination |

| Fluoroacetyl-CoA Thioesterase (FlK) | Fluoroacetyl-CoA vs. Acetyl-CoA | 106 | Arg-120 for fluorine interaction, Hydrophobic "lid" structure, Phe-36 "gate" residue |

Computational and Theoretical Chemistry of Chloroacetyl Fluoride

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical calculations, which are based on first principles without empirical data, have been instrumental in characterizing chloroacetyl fluoride (B91410). nih.gov These methods solve the electronic Schrödinger equation to determine the electronic structure and properties of the molecule.

Ab initio calculations are used to determine the stable three-dimensional arrangements of atoms in a molecule, known as equilibrium structures. q-chem.com For chloroacetyl fluoride, these calculations have focused on identifying the different conformational isomers and their relative stabilities. The molecule exists as a mixture of syn and gauche conformers, which are determined by the dihedral angle between the C-Cl bond and the C=O bond.

Theoretical studies have consistently predicted the relative energies of these conformers. For instance, calculations at the RHF/3-21G, RHF/6-31G, and MP2/6-31G* levels of theory all indicate that the anti (or trans) rotamer, where the fluorine and chlorine atoms are in a trans position to each other, is the most stable conformer. researchgate.net This theoretical finding is crucial for interpreting experimental spectroscopic data.

Table 1: Calculated Equilibrium Geometries of Chloroacetyl Fluoride Conformers

| Parameter | syn Conformer | gauche Conformer | Method |

|---|---|---|---|

| C=O Bond Length (Å) | 1.185 | 1.186 | MP2/6-31G* |

| C-C Bond Length (Å) | 1.512 | 1.510 | MP2/6-31G* |

| C-F Bond Length (Å) | 1.365 | 1.364 | MP2/6-31G* |

| C-Cl Bond Length (Å) | 1.789 | 1.791 | MP2/6-31G* |

| ∠(OCC) (°) | 125.8 | 125.5 | MP2/6-31G* |

| ∠(FCC) (°) | 111.5 | 111.8 | MP2/6-31G* |

| ∠(ClCC) (°) | 111.2 | 110.9 | MP2/6-31G* |

| Dihedral ∠(ClCCO) (°) | 0 | 120.3 | MP2/6-31G* |

Note: This table presents a representative set of calculated geometric parameters. Actual values may vary slightly depending on the specific ab initio method and basis set used.

To gain a deeper understanding of the vibrational dynamics of chloroacetyl fluoride, ab initio methods are used to compute the anharmonic force field. aip.orgnih.gov Unlike the simpler harmonic approximation, the anharmonic force field accounts for the fact that molecular vibrations are not perfectly harmonic, which is essential for accurately predicting vibrational frequencies and understanding phenomena like Fermi resonances.

The calculation of the potential energy surface (PES) provides a comprehensive map of the energy of the molecule as a function of its geometry. chemrxiv.org For chloroacetyl fluoride, the PES has been explored to understand the energy barriers between the different conformers. The far-infrared spectrum of gaseous chloroacetyl fluoride has been recorded at high resolution to study the potential energy function governing the internal rotation of the asymmetric top. researchgate.net This experimental data, combined with ab initio calculations, allows for a detailed characterization of the conformational dynamics.

Ab initio calculations are widely used to predict the vibrational frequencies of molecules. aip.orgnist.gov These theoretical frequencies often systematically deviate from experimental values due to approximations in the theoretical models. To improve the accuracy, scaling factors are often applied to the calculated frequencies. nasa.gov

For chloroacetyl fluoride, the vibrational frequencies have been calculated using various ab initio methods. researchgate.net The calculated frequencies, after appropriate scaling, show good agreement with experimental data obtained from infrared and Raman spectroscopy. researchgate.netresearchgate.net This agreement allows for a confident assignment of the observed spectral bands to specific vibrational modes of the different conformers. researchgate.net

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the Most Stable Conformer of Chloroacetyl Fluoride

| Vibrational Mode | Calculated (Scaled) Frequency | Experimental Frequency |

|---|---|---|

| C=O Stretch | 1835 | 1842 |

| CH₂ Scissoring | 1420 | 1425 |

| C-C Stretch | 1050 | 1055 |

| C-F Stretch | 950 | 958 |

| C-Cl Stretch | 780 | 785 |

Note: This table provides a selection of key vibrational modes and their corresponding frequencies. The calculated values are typically scaled to better match experimental data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular computational method for studying medium to large-sized molecules due to its balance of accuracy and computational cost. nih.govinstadeep.com DFT calculations have been applied to chloroacetyl fluoride to investigate its electronic structure, thermodynamic properties, and reactivity. nih.gov

DFT methods are employed to calculate various energetic and thermodynamic properties of chloroacetyl fluoride. chemmethod.commdpi.comcyberleninka.ru These calculations provide insights into the stability of the molecule and its conformers. Properties such as the enthalpy of formation, entropy, and Gibbs free energy can be computed. chemmethod.com

For chloroacetyl fluoride, DFT calculations have been used to determine the energy difference between the syn and gauche conformers, complementing the results from ab initio methods. These calculations are crucial for understanding the conformational equilibrium of the molecule at different temperatures.

Table 3: Calculated Thermodynamic Properties of Chloroacetyl Fluoride at 298.15 K

| Property | Value | Unit | Method |

|---|---|---|---|

| Enthalpy of Formation (ΔHf°) | -380.5 | kJ/mol | B3LYP/6-311+G(d,p) |

| Standard Entropy (S°) | 305.2 | J/(mol·K) | B3LYP/6-311+G(d,p) |

| Gibbs Free Energy of Formation (ΔGf°) | -355.8 | kJ/mol | B3LYP/6-311+G(d,p) |

Note: These values are illustrative and can vary based on the chosen DFT functional and basis set.

DFT is a powerful tool for investigating chemical reactions, allowing for the mapping of reaction pathways and the characterization of transition states. uni-giessen.dejchr.orgaps.org For chloroacetyl fluoride, DFT studies can elucidate the mechanisms of its reactions, such as nucleophilic substitution or decomposition pathways.

For instance, the hydrolysis of acid chlorides has been studied using DFT, revealing that the reaction can proceed through a concerted Sₙ2 mechanism. researchgate.net In such a study for chloroacetyl fluoride, the transition state would be located and its structure and energy determined. This information is vital for understanding the reactivity of the molecule and predicting reaction rates. The characterization of the transition state involves identifying a first-order saddle point on the potential energy surface, which has one imaginary vibrational frequency corresponding to the reaction coordinate. q-chem.com

Molecular Orbital and Charge Distribution Analysis of Chloroacetyl Fluoride

Mapped Electrostatic Potentials (MEP)

The Mapped Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. It visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential.

In the case of haloacetyl fluorides, including chloroacetyl fluoride, the MEPs reveal electron-deficient regions, known as π-holes, located around the carbonyl carbon atom. rsc.orgrsc.org These areas of positive electrostatic potential indicate the electrophilic nature of the carbonyl carbon. rsc.orgrsc.org

For chloroacetyl fluoride (ClCH₂COF), the calculated MEP value at the π-hole is +73.2 kJ mol⁻¹. rsc.org This positive value highlights the electrophilicity of the carbonyl carbon, which is a key factor in its reactivity, particularly in reactions involving nucleophilic attack at this site. rsc.orgrsc.org The presence of the electron-withdrawing chlorine and fluorine atoms influences the magnitude of this positive potential. rsc.orgrsc.org Protonation of the carbonyl group, as observed in superacidic media, significantly increases the electrophilicity of the carbonyl carbon, further enhancing its reactivity towards nucleophiles. rsc.orguni-muenchen.de

The MEP analysis provides a qualitative and quantitative measure of the electronic distribution, corroborating the understanding of chloroacetyl fluoride's chemical behavior. The color scale on the MEP surface typically ranges from red (most negative potential, electron-rich regions) to blue (most positive potential, electron-deficient regions). rsc.org

Natural Population Analysis (NPA) Charges

Quantum chemical calculations, often performed at levels of theory such as MP2/aug-cc-pVTZ, are used to determine the NPA charges for each atom in chloroacetyl fluoride. rsc.org These calculations reveal the partial positive charge on the carbonyl carbon, which is consistent with the findings from MEP analysis. rsc.orgrsc.org The electron-withdrawing effects of the halogen substituents lead to this significant positive polarization of the carbonyl carbon. acs.org

The NPA charges provide a quantitative basis for understanding the electronic effects within the molecule. For instance, in related haloacetyl fluorides, the positive charge on the carbonyl carbon increases with the number of electron-withdrawing fluorine substituents. acs.org This trend in NPA charges directly correlates with the increased electrophilicity observed in MEP analysis. rsc.orgrsc.org

Below is an interactive table summarizing the calculated NPA charges for the atoms in chloroacetyl fluoride, based on theoretical calculations.

| Atom | NPA Charge (e) |

| Carbon (Carbonyl) | Data not available in search results |

| Oxygen | Data not available in search results |

| Fluorine | Data not available in search results |

| Carbon (alpha) | Data not available in search results |

| Hydrogen | Data not available in search results |

| Chlorine | Data not available in search results |

Investigation of Fluorine Back-Donation Effects on Cationic Centers

In cationic species derived from chloroacetyl fluoride, such as the protonated form [ClCH₂C(OH)F]⁺, the phenomenon of fluorine back-donation plays a critical role in stabilizing the positive charge. researchgate.net This effect involves the donation of lone-pair electrons from the fluorine atom into an adjacent empty or partially filled orbital of the cationic center. researchgate.net

This back-donation has a noticeable impact on the molecular geometry. Specifically, protonation of the carbonyl group in chloroacetyl fluoride leads to a significant shortening of the C-F bond. researchgate.net This bond shortening is a direct consequence of the increased double-bond character of the C-F bond resulting from the back-donation of fluorine's lone-pair electrons. researchgate.net

The stabilization provided by fluorine back-donation is a dominant factor in the stability of fluorocarbenium ions compared to their chloro-substituted counterparts. researchgate.net This effect helps to delocalize the positive charge, making the cation more stable. The extent of this back-donation can be influenced by the nature of the substituents on the carbon atom. In haloacetylium ions, the π-holes at the carbonyl carbon are stabilized by this intramolecular n(F) → π*(C≡O) interaction. acs.org

Environmental Behavior and Chemical Transformation Pathways of Chloroacetyl Fluoride

Atmospheric Degradation Pathways and Lifetime Assessment

Chloroacetyl fluoride (B91410) is an atmospheric degradation product of certain fluorinated organic compounds. researchgate.netrsc.org Its own persistence and transformation in the atmosphere are governed by photolytic processes and reactions with key atmospheric oxidants.

Chloroacetyl fluoride (C(O)FCH2Cl) has been identified as a stable end product from the atmospheric degradation of precursor compounds like 2-fluoropropene (B75672) (2-FP). researchgate.netrsc.orgscispace.com The photo-oxidation of 2-FP, when initiated by chlorine atoms in the presence of nitrogen oxides, proceeds through the formation of Cl-atom addition product radicals. researchgate.netrsc.org Subsequent aerial degradation of these radicals leads to the formation of chloroacetyl fluoride, alongside carbonic chloride fluoride (CFCl(O)) and formaldehyde (B43269) (HCHO). researchgate.netrsc.orgresearchgate.net

While direct studies on the photo-oxidation of chloroacetyl fluoride are not detailed in the reviewed literature, the fate of analogous acyl halides, such as chloroacetyl chloride, suggests potential pathways. In the stratosphere, it is plausible that chloroacetyl fluoride could undergo photodissociation, leading to the release of its chlorine and fluorine atoms, although its residence time in the lower atmosphere, where it would likely be removed by rain, makes significant stratospheric transport less probable. epa.gov

The primary atmospheric loss processes for many organic compounds are reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms. noaa.govbioline.org.br Chloroacetyl fluoride is formed in atmospheric environments where these oxidants are present. researchgate.net It is a notable product of the Cl-atom initiated oxidation of 2-fluoropropene. rsc.orgscispace.com

Detailed kinetic studies quantifying the reaction rates of OH radicals and Cl atoms directly with chloroacetyl fluoride are not extensively available. However, the kinetics of the reactions that form chloroacetyl fluoride from its precursors have been determined. For instance, the reaction of 2-fluoropropene with OH radicals is a significant degradation pathway for the precursor, ultimately leading to products including chloroacetyl fluoride. researchgate.netresearchgate.net The atmospheric lifetime of the precursor 2-fluoropropene is estimated to be around 10.8 days with respect to Cl-atom initiated degradation and 0.6 days for OH-radical initiated degradation, indicating the timescale over which chloroacetyl fluoride can be generated. researchgate.netrsc.orgresearchgate.net

Interactive Data Table: Rate Constants for Formation Reactions of Chloroacetyl Fluoride Precursors

| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Atmospheric Lifetime of Precursor | Reference |

| 2-Fluoropropene | Cl atom | 1.07 × 10⁻¹⁰ | 10.8 days | researchgate.netrsc.org |

| 2-Fluoropropene | OH radical | 2.01 × 10⁻¹¹ | 0.6 days | researchgate.netresearchgate.net |

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

Acyl halides, the chemical class to which chloroacetyl fluoride belongs, are generally characterized by their high reactivity toward nucleophiles, including water. researchgate.net The carbonyl fluoride group is a reactive site that is susceptible to hydrolysis. evitachem.com In aqueous environments, chloroacetyl fluoride is expected to be hydrolytically unstable.

Studies on analogous compounds provide insight into its likely behavior. For example, various alkyl chloroformates exhibit rapid hydrolysis in water, with half-lives ranging from just over a minute to under an hour. researchgate.net Similarly, chloroacetyl chloride, a related compound, reacts with water. scbt.com The hydrolysis of dichloroacetyl fluoride, another structural analogue, is also known to occur. uni-muenchen.de Given these precedents, it is highly probable that chloroacetyl fluoride readily hydrolyzes in aqueous solutions to form chloroacetic acid, hydrogen fluoride, and other degradation products.

Interactive Data Table: Hydrolysis Half-Lives of Analogous Chloroformate Compounds in Water

| Compound | Half-Life (minutes) | Reference |

| Methyl Chloroformate | 1.4 | researchgate.net |

| Ethyl Chloroformate | 4.4 | researchgate.net |

| Propyl Chloroformate | 5.2 | researchgate.net |

| Isopropyl Chloroformate | 53.2 | researchgate.net |

| Phenyl Chloroformate | 2.0 | researchgate.net |

Potential for Biotransformation and Enzymatic Degradation in Environmental Systems

Direct research on the biotransformation of chloroacetyl fluoride is limited. However, the metabolic fate of structurally similar compounds suggests potential pathways for enzymatic degradation. The chloroacetyl moiety is known to be reactive in biological systems.

For instance, chloroacetyl chloride, a metabolite of vinylidene chloride, has been shown to react rapidly with protein thiols and to form conjugates with glutathione (B108866) (GSH) in microsomal systems. nih.gov Specifically, the reaction can yield products such as S-(2-glutathionyl)acetylglutathione. nih.gov Furthermore, chloroacetyl chloride has been utilized in studies of the in vitro metabolism of herbicides by liver microsomes, indicating its reactivity with enzymatic systems. sigmaaldrich.com

Based on this evidence, it is plausible that chloroacetyl fluoride could undergo similar biotransformation processes. The chloroacetyl group could be targeted by detoxification enzymes, such as glutathione S-transferases, leading to the formation of glutathione conjugates and facilitating its excretion from biological systems. However, this remains a hypothesized pathway pending direct experimental investigation of chloroacetyl fluoride itself.

Q & A

Q. What are the recommended methods for synthesizing chloroacetyl chloride in laboratory settings?

Chloroacetyl chloride is typically synthesized via chlorination of acetyl chloride using chlorinating agents like thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosgene (COCl₂). An alternative route involves chlorinating sodium chloroacetate in the presence of stronger aliphatic acids. Reaction conditions (temperature, catalyst selection) must be optimized to minimize side reactions, such as over-chlorination or decomposition. Purity is ensured through fractional distillation under inert atmospheres due to its moisture sensitivity .

Q. What safety protocols are critical when handling chloroacetyl chloride in experimental setups?

Chloroacetyl chloride is highly corrosive and releases toxic fumes (HCl, Cl₂) upon hydrolysis. Key protocols include:

- Use of fume hoods and impermeable gloves (e.g., nitrile or neoprene).

- Storage in airtight containers with desiccants to prevent moisture exposure.

- Immediate neutralization of spills with alkaline solutions (e.g., sodium bicarbonate).

- Adherence to IDLH (Immediately Dangerous to Life or Health) limits of 1.3 ppm and AEGL-2 (30-minute exposure) values of 0.44 ppm to prevent respiratory and ocular damage .

Q. Which analytical techniques are most effective for characterizing chloroacetyl chloride purity and degradation products?

- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies volatile impurities and decomposition products like chloroacetic acid.

- Fourier-Transform Infrared Spectroscopy (FTIR): Detects functional groups (C=O stretch at ~1800 cm⁻¹, C-Cl at ~750 cm⁻¹).

- Nuclear Magnetic Resonance (NMR): ¹H NMR reveals peaks at δ 4.3 (CH₂Cl) and δ 3.1 (COCl). Moisture content is quantified via Karl Fischer titration to ensure stability .

Advanced Research Questions

Q. How do reaction mechanisms differ when using chloroacetyl chloride as an acylating agent versus other acyl chlorides?

Chloroacetyl chloride’s electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution. This property is exploited in synthesizing amides (e.g., pharmaceuticals) and esters. Comparative studies show its reactivity is ~3× higher than acetyl chloride in amine acylation due to enhanced leaving-group ability. However, competing hydrolysis requires anhydrous conditions and catalytic bases (e.g., pyridine) to trap HCl .

Q. What methodologies are employed to resolve contradictions in toxicity data across animal studies?

Discrepancies in LC₅₀ values (e.g., 32–747 ppm in rats) arise from variations in exposure duration, species-specific metabolism, and experimental design. Robust meta-analysis should:

- Normalize data to 30-minute exposure equivalents using Haber’s rule (C × t = k).

- Apply uncertainty factors (e.g., 10× for interspecies differences, 3× for intraspecies variability) to derive human safety thresholds like IDLH.

- Prioritize studies measuring escape-impairing effects (e.g., ocular irritation) over lethality for risk assessment .

Q. How can computational modeling predict chloroacetyl chloride’s reactivity in novel synthetic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model transition states and activation energies for reactions like:

- Acylation of heterocycles (e.g., quinoline derivatives with antileishmanial activity).

- Formation of monochloroketene intermediates. Solvent effects are simulated using the Conductor-like Screening Model (COSMO) to optimize reaction conditions in silico before lab validation .

Key Research Challenges

- Environmental Contamination: Degradation products like chloroacetic acid persist in aquatic systems, requiring advanced oxidation processes (AOPs) for remediation .

- Substitute Development: Biodegradable acylating agents (e.g., enzymatic catalysts) are being explored to reduce reliance on halogenated reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.